- Chemoenzymatic Route for the Synthesis of (S)-Moprolol, a Potential β-BlockerChirality, 2016, 28(4), 313-318,
Cas no 93-14-1 (Guaifenesin)

Guaifenesin 化学的及び物理的性質
名前と識別子
-
- 3-(2-Methoxyphenoxy)-1,2-propanediol
- Guaifenesin
- Guaiphenesin (FDA)
- Diethyl pyrrol-1-yl malonate
- guaiacol glyceryl ether
- glycerol guaiacolate
- Guaiacol Glycerol Ether
- rac Guaifenesin
- 3-(o-Methoxyphenoxy)-1,2-Propanediol
- Dilyn
- G 87
- gge
- Glyceryl guaiacolate
- guaiacol
- Guaifensin
- guaiphenesin
- Guaiphenesine
- Gvaja
- my301
- Resil
- Resyl
- guaifenesin iMpurity
- Methphenoxydiol
- Aeronesin
- Breonesin
- Bronchol
- Aresol
- Propanosedyl
- Guaiphesin
- Flartussin
- Cortussin
- Guaiamar
- Guaiacuran
- Calmipan
- Myocaine
- Guaianesin
- Guaiacurane
- Myoscain
- Dorassin
- Reduton
- Myocain
- Hytuss
- Gaiamar
- Creson
- Glycerin guaiacolate
- Metossipropandiolo
- Methoxypropanediol
- Glyceryl guaiacol
- 3-(2-methoxyphenoxy)propane-1,2-diol
- Metfenossidiolo
- Tenntuss
- Reorganin
- Neuroton
- Myorelax
- 1,2-Propanediol, 3-(o-methoxyphenoxy)- (6CI, 8CI)
- 3-(2-Methoxyphenoxy)-1,2-propanediol (ACI)
- 1,2-Dihydroxy-3-(2-methoxyphenoxy)propane
- 2-G
- Actifed C
- Amonidren
- Colrex Expectorant
- Equicol
- Giafen
- Glycerol α-(2-methoxyphenyl) ether
- Glycerol α-(o-methoxyphenyl)ether
- Glycerol α-guaiacyl ether
- Glyceryl guaiacol ether
- Glyceryl guaiacolate ether
- Glyceryl guaiacyl ether
- Glycerylguaiacol
- Glycodex
- Glycotuss
- Guaiacol glycerin ether
- Guaiacyl glyceryl ether
- Guaifenesine
- Guajacuran
- Guanar
- Guayanesin
- Hustosil
- MeSH ID: D006140
- Miocurin
- Mucinex
- Muskurelax
- My 301
-
- MDL: MFCD00016873
- インチ: 1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3
- InChIKey: HSRJKNPTNIJEKV-UHFFFAOYSA-N
- ほほえんだ: OCC(COC1C(OC)=CC=CC=1)O
- BRN: 2049375
計算された属性
- せいみつぶんしりょう: 198.089209g/mol
- ひょうめんでんか: 0
- XLogP3: 1.4
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 5
- どういたいしつりょう: 198.089209g/mol
- 単一同位体質量: 198.089209g/mol
- 水素結合トポロジー分子極性表面積: 58.9Ų
- 重原子数: 14
- 複雑さ: 151
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- ぶんしりょう: 198.22
じっけんとくせい
- におい: SLIGHT CHARACTERISTIC ODOR
- Stability Shelf Life: Stable in light and heat.
- Taste: Slightly bitter aromatic taste
- 色と性状: Powder
- 密度みつど: 1.1825 (rough estimate)
- ゆうかいてん: 80.0 to 84.0 deg-C
- ふってん: 215 ºC (19 mmHg)
- フラッシュポイント: 215°C/19mm
- 屈折率: 1.5550 (estimate)
- ようかいど: 50g/l (experimental)
- すいようせい: 5 g/100 mL (25 ºC)
- PSA: 58.92000
- LogP: 0.42720
- におい: SLIGHT CHARACTERISTIC ODOR
- じょうきあつ: 1.52X10-6 mm Hg at 25 °C (est)
- ようかいせい: エタノール、エーテル、ベンゼンに溶けやすく、石油エーテルに微溶し、水に溶けない。
- マーカー: 4555
- FEMA: 2723
Guaifenesin セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P301+P312+P330
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: S26-S36
- RTECS番号:TY8400000
-
危険物標識:
- TSCA:Yes
- リスク用語:R22; R36/37/38
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Guaifenesin 税関データ
- 税関コード:2909499000
- 税関データ:
中国税関コード:
2909499000概要:
29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%
Guaifenesin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
LKT Labs | G8101-100 g |
Guaifenesin |
93-14-1 | ≥98% | 100g |
$105.30 | 2023-07-11 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | G0159-25G |
Guaiacol Glycerol Ether |
93-14-1 | >98.0%(E)(HPLC) | 25g |
¥255.00 | 2024-04-15 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009331-25g |
Guaifenesin |
93-14-1 | 98% | 25g |
¥35 | 2024-05-20 | |
abcr | AB117741-1 kg |
3-(2-Methoxyphenoxy)-1,2-propanediol, 98%; . |
93-14-1 | 98% | 1kg |
€300.60 | 2022-09-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4386-10mg |
Guaifensin |
93-14-1 | 98% | 10mg |
¥592.00 | 2023-09-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G5627-500G |
Guaifenesin |
93-14-1 | 500g |
¥1682.46 | 2023-11-09 | ||
Enamine | EN300-25998675-50.0g |
3-(2-methoxyphenoxy)propane-1,2-diol |
93-14-1 | 95% | 50.0g |
$45.0 | 2024-06-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G129215-500g |
Guaifenesin |
93-14-1 | ≥98% | 500g |
¥473.90 | 2023-09-02 | |
TRC | G810500-25g |
rac Guaifenesin |
93-14-1 | 25g |
$ 316.00 | 2023-09-07 | ||
ChemFaces | CFN90974-20mg |
Guaifenesin |
93-14-1 | >=98% | 20mg |
$40 | 2021-07-22 |
Guaifenesin 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
1.2 Reagents: Hydrochloric acid Solvents: Water
- Glycerol as a source of designer solvents: physicochemical properties of low melting mixtures containing glycerol ethers and ammonium saltsPhysical Chemistry Chemical Physics, 2017, 19(41), 28302-28312,
ごうせいかいろ 4
ごうせいかいろ 5
1.2 rt; 30 min, rt
1.3 rt; 4 h, reflux; overnight, rt
- N-Acyl-2-substituted-1,3-thiazolidines, a new class of non-narcotic antitussive agents: studies leading to the discovery of ethyl 2-[(2-methoxyphenoxy)methyl]-β-oxothiazolidine-3-propanoateJournal of Medicinal Chemistry, 1995, 38(3), 508-25,
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
1.2 Solvents: Ethanol ; 30 min, reflux; 8 h, reflux
- Solid state properties and effective resolution procedure for guaifenesin, 3-(2-methoxyphenoxy)-1,2-propanediolTetrahedron: Asymmetry, 2006, 17(21), 3015-3020,
ごうせいかいろ 9
1.2 Reagents: Hydrochloric acid ; 4 h, 80 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, cooled
- New method for synthesis of guaiacol glyceryl ether from isopropylidene glycerol and guaiacol, China, , ,
ごうせいかいろ 10
1.2 Reagents: Bromo(1-methylethyl)magnesium Solvents: Diethyl ether ; 20 min, -116 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -116 °C
1.4 Reagents: Dimethyl sulfide ; -116 °C → rt
- Capturing primary ozonides for a syn-dihydroxylation of olefinsNature Chemistry, 2023, 15(9), 1262-1266,
ごうせいかいろ 11
- An Eco-Friendly and Switchable Carbon-Based Catalyst for Protection-Deprotection of Vicinal DiolsChemCatChem, 2023, 15(12),,
ごうせいかいろ 12
- Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C-N and C-O bondsChem, 2023, 9(2), 511-522,
ごうせいかいろ 13
ごうせいかいろ 14
1.2 10 - 12 h, 25 - 35 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 - 6 h, 27 °C
- An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-AdrenoblockersOrganic Process Research & Development, 2012, 16(10), 1660-1664,
ごうせいかいろ 15
ごうせいかいろ 16
1.2 50 °C; 5 h, 50 °C → 90 °C; 25 h, 90 °C → 15 °C
1.3 Reagents: Oxalic acid , Sodium bromide Solvents: Water ; pH 7
- Method for synthesizing 3-(o-methoxyphenoxy)-1,2-propylene glycol as drug intermediate of guaifenesin, China, , ,
ごうせいかいろ 17
ごうせいかいろ 18
1.2 5 h, 60 °C
- Synergistic dual activation catalysis by palladium nanoparticles for epoxide ring opening with phenolsChemical Communications (Cambridge, 2013, 49(52), 5886-5888,
ごうせいかいろ 19
ごうせいかいろ 20
Guaifenesin Raw materials
- Glycidol Standard
- Guaiacol
- 2-(2-Methoxyphenoxy)methyloxirane
- 4-(Hydroxymethyl)-1,3-dioxolan-2-one
- Benzene, 1-(allyloxy)-2-methoxy-
- (2,2-dimethyl-1,3-dioxolan-4-yl)methanol
- Glycerol
- 3-Amino-1,2-propandiol
Guaifenesin Preparation Products
Guaifenesin 関連文献
-
Ola Ahmed Saleh,Ali Mohamed Yehia,Aida Abd-El Sattar El-Azzouny,Hassan Youssef Aboul-Enein RSC Adv. 2015 5 93749
-
2. Superior spectrophotometric method for determination of a ternary mixture with overlapping spectraMaha M. Abdelrahman,Nada S. Abdelwahab Anal. Methods 2014 6 509
-
Marina Ciriani,Rudi Oliveira,Carlos A. M. Afonso Green Chem. 2022 24 4328
-
M. Sharaf El-Din,M. Eid,Abdallah M. Zeid Anal. Methods 2015 7 5674
-
Eglal A. Abdelaleem,Nada S. Abdelwahab Anal. Methods 2013 5 541
-
Sandip K. Singh,Paresh L. Dhepe Green Chem. 2016 18 4098
-
Aidar T. Gubaidullin,Aida I. Samigullina,Zemfira A. Bredikhina,Alexander A. Bredikhin CrystEngComm 2014 16 6716
-
Alexander A. Bredikhin,Zemfira A. Bredikhina,Aidar T. Gubaidullin CrystEngComm 2020 22 7252
-
M. Hadi Anal. Methods 2015 7 8778
-
Pramod K. Kalambate,Chaitali R. Rawool,Ashwini K. Srivastava New J. Chem. 2017 41 7061
Guaifenesinに関する追加情報
Guaifenesin (CAS No. 93-14-1): Chemical Profile and Recent Applications in Pharmaceutical Research
Guaifenesin, with the chemical formula C10H12O5 and a CAS number of 93-14-1, is a well-established expectorant agent widely recognized for its role in promoting mucus clearance in respiratory conditions. This compound, primarily classified as a mucoactive agent, has garnered significant attention not only for its therapeutic applications but also for its potential in various biochemical and pharmacological research domains. The molecular structure of Guaifenesin features a guaicol moiety linked to a β-D-galactopyranoside unit, which contributes to its solubility and interaction with biological systems.
The primary pharmacological mechanism of Guaifenesin involves the stimulation of cough reflexes while simultaneously increasing the volume and liquidity of respiratory secretions. This action is attributed to its ability to break disulfide bonds within mucoproteins, thereby reducing the viscosity of mucus. Such properties make it an indispensable component in formulations designed to alleviate symptoms associated with colds, bronchitis, and other respiratory tract infections. The widespread use of Guaifenesin in over-the-counter medications underscores its safety profile and efficacy, as evidenced by decades of clinical application.
In recent years, research has delved deeper into the multifaceted pharmacological properties of Guaifenesin, extending beyond its traditional role as an expectorant. Studies have begun to explore its potential anti-inflammatory and antioxidant effects, which may contribute to its therapeutic benefits in chronic respiratory diseases. For instance, investigations have revealed that Guaifenesin can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that Guaifenesin could be repurposed for conditions involving excessive inflammation, such as asthma or chronic obstructive pulmonary disease (COPD).
Moreover, the structural features of Guaifenesin have attracted interest in the field of drug design and development. Its guaicol moiety exhibits significant interactions with biological targets, making it a valuable scaffold for synthesizing novel therapeutic agents. Researchers are exploring derivatives of Guaifenesin that enhance its bioavailability or target specific pathological processes more effectively. For example, modifications aimed at improving solubility or reducing metabolic degradation have shown promise in preclinical studies, paving the way for next-generation mucoactive drugs.
The chemical synthesis of Guaifenesin (CAS No. 93-14-1) is another area where advancements have been made. Modern synthetic methodologies have improved yield and purity, ensuring consistent quality for pharmaceutical applications. Techniques such as enzymatic glycosylation and catalytic hydrogenation have enabled more efficient production processes, aligning with global demand for high-purity compounds. These innovations not only enhance the accessibility of Guaifenesin but also support cost-effective manufacturing without compromising efficacy.
From a regulatory perspective, Guaifenesin benefits from extensive documentation regarding its safety and efficacy, which has facilitated its approval in numerous countries worldwide. Regulatory agencies continue to monitor emerging research to ensure that labeling and usage guidelines remain up-to-date with the latest scientific understanding. This robust framework ensures that healthcare professionals can confidently incorporate Guaifenesin into treatment protocols while maintaining high standards of patient care.
The role of computational chemistry in understanding Guaifenesin's interactions has also gained prominence. Molecular modeling techniques allow researchers to predict how Guaifenesin binds to biological targets at an atomic level. Such insights are invaluable for optimizing drug formulations and identifying potential side effects before clinical trials begin. High-performance computing resources now enable complex simulations that were previously impractical, accelerating the pace of discovery in medicinal chemistry.
In conclusion, Guaifenesin (CAS No. 93-14-1) remains a cornerstone in respiratory medicine due to its well-documented efficacy and safety profile. However, ongoing research continues to uncover new applications and refine our understanding of its mechanisms of action. As scientific knowledge evolves, so too will the therapeutic potential of this versatile compound, reinforcing its importance in both clinical practice and pharmaceutical innovation.
93-14-1 (Guaifenesin) 関連製品
- 16929-60-5(1,3-Bis(2-methoxyphenoxy)-2-propanol)
- 622-04-8(1,3-Diphenoxypropan-2-ol)
- 2210-74-4(2-(2-Methoxyphenoxy)methyloxirane)
- 2224-15-9(Ethylene glycol diglycidyl ether)
- 100-09-4(p-Anisic acid)
- 538-43-2(3-Phenoxy-1,2-propanediol)
- 586-37-8(1-(3-methoxyphenyl)ethan-1-one)
- 62501-72-8((R)-2-(Hydroxymethyl)-1,4-benzodioxane)
- 456-55-3((Trifluoromethoxy)benzene)
- 14007-09-1(2-(2-Methoxyphenoxy)-1,3-propanediol)

